Streptomycin(3+)

Description

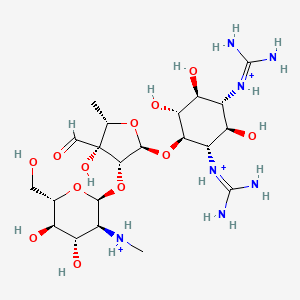

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H42N7O12+3 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |

InChI Key |

UCSJYZPVAKXKNQ-HZYVHMACSA-Q |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Streptomycin

Interaction with the Bacterial Ribosome

Streptomycin's mechanism of action is centered on its high-affinity binding to the bacterial ribosome, specifically to the small 30S ribosomal subunit. rsc.orgwikipedia.orgpatsnap.com This interaction is the critical first step that triggers a cascade of events leading to the inhibition of protein synthesis and eventual cell death. elifesciences.orgwikipedia.org

Targeting the 30S Ribosomal Subunit

The 30S ribosomal subunit is a complex structure composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins. ebi.ac.uk Streptomycin (B1217042) specifically binds to a single, well-defined site on this subunit, located near the decoding center, where the fidelity of protein synthesis is ensured. rcsb.orgnih.gov This binding is irreversible and induces significant conformational changes in the 30S subunit, distorting its structure and interfering with its normal function. bnl.govwikipedia.org

Binding to 16S Ribosomal RNA (rRNA)

The interaction between streptomycin and the 16S rRNA is a crucial aspect of its mechanism. nih.govasm.org Streptomycin directly engages with the rRNA, forming a stable complex that is resistant to dissociation. pnas.org

X-ray crystallography studies have revealed that the streptomycin binding site is a pocket formed by several helices of the 16S rRNA. nih.govresearchgate.net These include helices 1, 18, 27, and 44. asm.orgnih.govnih.gov The antibiotic nestles into this pocket, making extensive contacts with the phosphodiester backbone of the rRNA. asm.orgnih.gov This multi-point attachment ensures a high-affinity interaction and stabilizes the drug within its binding site. nih.gov The binding of streptomycin induces a lateral shift in helix 44, a critical component of the decoding site, by up to 3.5 Å. rcsb.orgnih.gov This distortion alters the geometry of the decoding center, contributing to the misreading of the genetic code. nih.gov

The stability of the streptomycin-rRNA complex is maintained through a network of hydrogen bonds and salt bridges. rcsb.orgnih.gov The positively charged guanidino groups of streptomycin form electrostatic interactions with the negatively charged phosphate (B84403) groups of the rRNA backbone. elifesciences.orgbiorxiv.org Specifically, hydrogen bonds and salt bridges have been identified between streptomycin and the backbone phosphates of nucleotides such as U14 in helix 1, C526 and G527 in helix 18, A914 in helix 27, and C1490 and G1491 in helix 44. rcsb.orgnih.gov The hydration of an aldehyde group on the streptose (B1236354) moiety of streptomycin to a geminal diol is crucial, as it allows for multiple hydrogen bonding interactions with the rRNA phosphate backbone. elifesciences.orgbiorxiv.org

Interactions with Ribosomal Protein S12

In addition to its interactions with 16S rRNA, streptomycin also makes contact with the ribosomal protein S12. asm.orgasm.org This protein is a key component of the 30S subunit and is located at the interface of the small and large ribosomal subunits, playing a role in maintaining the accuracy of translation. ebi.ac.ukmcmaster.ca Crystal structures show that lysine (B10760008) residues of protein S12, specifically K42 and K87, are in close proximity to the bound streptomycin and may form hydrogen bonds with the drug. nih.govplos.org Mutations in the gene encoding S12 (rpsL) can confer resistance to streptomycin by altering these interactions. asm.orgmcmaster.ca

Inhibition of Protein Synthesis Pathways

The binding of streptomycin to the 30S ribosomal subunit disrupts several key steps in the protein synthesis pathway, ultimately leading to bacterial cell death. wikipedia.orgpatsnap.com

One of the primary consequences of streptomycin binding is the interference with the initiation of protein synthesis. patsnap.comsigmaaldrich.com It hinders the proper binding of the initiator tRNA, formyl-methionyl-tRNA, to the 30S subunit, thereby preventing the formation of the 30S initiation complex. wikipedia.orgpatsnap.com

Furthermore, the conformational changes induced by streptomycin in the decoding center lead to the misreading of the mRNA codons. longdom.orgpatsnap.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or even toxic proteins. patsnap.com The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic. patsnap.com Streptomycin achieves this by destabilizing the binding of the correct (cognate) tRNA to the ribosome while simultaneously stabilizing the binding of incorrect (near-cognate) tRNAs. bnl.govnih.gov This effectively eliminates the ribosome's ability to discriminate between correct and incorrect aminoacyl-tRNAs. bnl.gov

Table 1: Key Molecular Interactions of Streptomycin

| Interacting Molecule | Specific Component | Type of Interaction | Reference |

|---|---|---|---|

| 16S rRNA | Helix 1 (U14) | Hydrogen bonding, Salt bridge | nih.gov, rcsb.org |

| 16S rRNA | Helix 18 (C526, G527) | Hydrogen bonding, Salt bridge | nih.gov, rcsb.org |

| 16S rRNA | Helix 27 (A914) | Hydrogen bonding, Salt bridge | nih.gov, rcsb.org |

| 16S rRNA | Helix 44 (C1490, G1491) | Hydrogen bonding, Salt bridge | nih.gov, rcsb.org |

| Ribosomal Protein S12 | Lysine 42 (K42) | Potential hydrogen bonding | nih.gov, plos.org |

| Ribosomal Protein S12 | Lysine 87 (K87) | Potential hydrogen bonding | nih.gov |

Disruption of Initiation Complex Formation

The formation of the 70S initiation complex, which involves the association of the 30S initiation complex (comprising the 30S subunit, mRNA, and fMet-tRNA) with the 50S ribosomal subunit, is a critical checkpoint in protein synthesis. sigmaaldrich.com Streptomycin has been shown to disrupt this process. sigmaaldrich.comnih.gov While some studies suggest that streptomycin does not prevent the individual steps in the formation of the 70S initiation complex, it induces the breakdown of the completed 70S initiation complex. nih.gov This leads to the release of fMet-tRNA and prevents the transition to the elongation phase of protein synthesis. nih.gov Furthermore, streptomycin can weaken the binding of initiation factor 3 (IF3) at the 30S subunit platform, which in turn increases the rate of premature joining with the 50S subunit, potentially leading to the formation of non-productive 70S complexes. mdpi.com

Codon Misreading and Translational Error Induction

A hallmark of streptomycin's mechanism of action is its ability to induce codon misreading and translational errors. wikipedia.orgpatsnap.comabuad.edu.ngoup.com By binding near the decoding center (A-site) of the 30S ribosomal subunit, streptomycin alters the conformation of the ribosome, leading to inaccurate pairing between the mRNA codon and the tRNA anticodon. patsnap.comnih.govbnl.gov This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or even toxic proteins. patsnap.comresearchgate.net The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic. patsnap.comresearchgate.net

Interestingly, the pattern of misreading induced by streptomycin is not uniform. oup.comnih.gov Studies have shown that streptomycin's effect on misreading varies depending on the specific codon-anticodon interaction. For instance, some G-U and U-G mismatches are not significantly induced by streptomycin, while others, particularly those involving a U-G mismatch at the first codon position, are strongly affected. oup.com

Conformational Changes Induced in the Decoding Site

The binding of streptomycin to the 30S ribosomal subunit induces significant conformational changes in the decoding site, which are central to its mechanism of action. nih.govresearchgate.netnih.gov These structural alterations directly impact the accuracy of translation.

Lateral Shift of 16S rRNA Helix 44

X-ray crystallography studies have revealed that streptomycin binding causes a distinct lateral shift of helix 44 of the 16S rRNA. nih.govrcsb.org This shift, which can be up to 3.5 Å, affects the region between bases C1490 and U1498, including the crucial decoding bases A1492 and A1493. rcsb.org This movement is directed towards ribosomal protein S12 and helix 18. nih.gov This lateral displacement is a key feature of streptomycin's action and distinguishes it from other aminoglycosides like paromomycin, which induces a different type of conformational change. nih.gov

Destabilization of Cognate tRNA-mRNA Complexes

The conformational changes induced by streptomycin, particularly the lateral shift of helix 44, lead to the destabilization of correctly matched (cognate) tRNA-mRNA complexes in the A-site. nih.govnih.govcapes.gov.br This destabilization disrupts the normal process of tRNA selection, where the ribosome has a high affinity for the correct tRNA. By weakening the binding of the correct tRNA, streptomycin interferes with the fidelity of translation. nih.gov

Impaired Ribosome's Ability to Insert Correct Amino Acids

Streptomycin's primary antibacterial effect stems from its ability to corrupt the process of protein synthesis by directly targeting the bacterial ribosome. patsnap.com Specifically, it binds to the small 30S ribosomal subunit, a critical component for decoding the messenger RNA (mRNA) template. nih.govmcmaster.ca This binding event triggers a cascade of conformational changes that severely impair the ribosome's fidelity, leading to the erroneous incorporation of amino acids into the growing polypeptide chain. patsnap.comfiveable.me

The binding site for streptomycin is located near the A-site (aminoacyl-tRNA binding site) of the 30S subunit, a crucial region for codon recognition. nih.govrcsb.org X-ray crystallography studies have revealed that streptomycin interacts with specific residues of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. nih.gov This interaction induces significant distortions in the structure of the ribosome's decoding center. bnl.gov For instance, streptomycin binding can reduce the distance between different helical regions of the 16S rRNA, altering the precise geometry required for accurate decoding. bnl.gov

A key consequence of these structural changes is the disruption of the ribosome's proofreading mechanism. nih.gov Normally, the ribosome exhibits high fidelity, discriminating effectively between the correct (cognate) transfer RNA (tRNA) that matches the mRNA codon and incorrect (near-cognate) tRNAs. Streptomycin's presence destabilizes the binding of the correct tRNA while simultaneously stabilizing the binding of incorrect tRNAs. bnl.govlongdom.org This effectively removes the discrimination process, causing the ribosome to frequently accept the wrong aminoacyl-tRNA. rcsb.orgbnl.gov The antibiotic primarily achieves this by suppressing the proofreading steps that would typically reject a mismatched tRNA, rather than by affecting the initial selection process. nih.gov This leads to a significant increase in the misreading of the mRNA sequence. pnas.orgasm.org

Table 1: Research Findings on Streptomycin's Interaction with the Ribosome

| Finding | Description | Implication | Source(s) |

|---|---|---|---|

| Binding Site | Streptomycin binds to the 30S ribosomal subunit, interacting with 16S rRNA (helices 1, 18, 27, 44) and ribosomal protein S12. | This specific binding is the initiating event for all subsequent disruptive actions on protein synthesis. | nih.gov |

| Structural Distortion | Induces significant conformational changes in the decoding site, including a lateral shift of key bases A1492 and A1493 in the 16S rRNA. | The altered geometry of the A-site impairs its ability to correctly recognize the codon-anticodon pairing. | rcsb.orgbnl.gov |

| Proofreading Suppression | The antibiotic primarily suppresses the ribosomal proofreading function that ensures translational accuracy. | Leads to a higher rate of missense errors, where incorrect amino acids are incorporated. | nih.gov |

| Altered tRNA Affinity | Destabilizes the binding of cognate (correct) tRNAs and stabilizes the binding of near-cognate (incorrect) tRNAs. | The ribosome loses its ability to effectively select the correct amino acid for the growing peptide chain. | rcsb.orgbnl.govlongdom.org |

Synthesis of Nonfunctional or Toxic Proteins

The immediate consequence of streptomycin-induced mRNA misreading is the synthesis of aberrant proteins. patsnap.combrainly.com As the ribosome incorporates incorrect amino acids into the elongating polypeptide chain, the resulting proteins have altered primary, secondary, and tertiary structures. fiveable.me This leads to the production of a heterogeneous mixture of nonfunctional or, in some cases, toxic proteins. patsnap.comlaboratorynotes.com

Furthermore, the synthesis of these aberrant proteins can trigger stress responses within the bacterium. ontosight.ai However, the relentless production of faulty proteins due to the compromised ribosomes overwhelms these coping mechanisms. The binding of streptomycin to the ribosome and the subsequent production of mistranslated proteins are key factors in the bactericidal (cell-killing) nature of the antibiotic. asm.orgresearchgate.net This disruption of protein synthesis is a central element of its efficacy against a range of bacteria. longdom.org

Streptomycin Biosynthesis and Genetic Regulation

Biosynthetic Pathway in Streptomyces griseus

The biosynthesis of streptomycin (B1217042) is a multifaceted process where three separate pathways converge to create the final molecule. kegg.jp The entire carbon skeleton of streptomycin is ultimately derived from D-glucose, which undergoes a series of transformations to form the three essential building blocks. kegg.jpgenome.jp These pathways are encoded by a cluster of more than 25 genes responsible for biosynthesis, regulation, and transport. nih.govasm.org

Precursor Molecule Metabolism

The production of streptomycin is intrinsically linked to the primary metabolism of S. griseus, which supplies the necessary energy and fundamental building blocks.

Glucose-6-Phosphate: As the central precursor, D-glucose is first phosphorylated to form glucose-6-phosphate (G6P). nih.govasm.org This initial step traps the glucose molecule within the cell and activates it for entry into various metabolic routes. wikipedia.org G6P stands at a critical metabolic crossroads, feeding into glycolysis for energy production and into the pentose phosphate (B84403) pathway, which generates essential precursors for nucleotide and amino acid synthesis. nih.gov In Streptomyces and related actinobacteria, G6P is the direct molecular starting point for all three components of the streptomycin molecule. asm.org

Glutamine: L-glutamine, a key amino acid, plays a crucial role in nitrogen metabolism. nih.gov In Streptomyces, the enzyme glutamine synthetase is central to assimilating ammonium (B1175870). nih.gov While not a direct carbon donor to the core structure in the way glucose is, glutamine is essential for providing the nitrogen atoms required for the synthesis of the two amino sugar components of streptomycin: the guanidino groups of streptidine (B14820) and the methylamino group of N-methyl-L-glucosamine. Its metabolism is closely linked to the onset of antibiotic production. nih.gov

| Precursor Molecule | Role in Streptomycin Biosynthesis |

| Glucose-6-Phosphate | Primary carbon source for all three moieties: streptidine, streptose (B1236354), and N-methyl-L-glucosamine. kegg.jpgenome.jpasm.org |

| L-Glutamine | Primary nitrogen donor for the amine and guanidino groups in the streptidine and N-methyl-L-glucosamine moieties. genome.jpnih.gov |

**3.1.2. Intermediate Compound Formation

From the central precursor G6P, three independent and complex pathways diverge to synthesize the core components of streptomycin.

Streptidine is a unique diguanidinated aminocyclitol that forms the central ring of the streptomycin molecule. Its synthesis is a multi-step process:

Cyclization: The pathway begins with the conversion of a glucose-derived precursor into myo-inositol. kegg.jpgenome.jp This cyclitol is a known precursor of the streptidine ring. nih.govresearchgate.net

Oxidation and Transamination: The myo-inositol ring is oxidized and then undergoes a transamination reaction to yield scyllo-inosamine. kegg.jpgenome.jp Mutants blocked in this initial transamination step are unable to produce streptomycin. oup.combohrium.com

Phosphorylation and Guanidination: The scyllo-inosamine is phosphorylated and subsequently undergoes a transamidination reaction where a guanidino group from arginine is transferred to the ring. kegg.jpgenome.jp

Repeat Transamination and Guanidination: The entire process of oxidation, transamination, phosphorylation, and guanidination is repeated at a second position on the cyclitol ring to form the final diguanidinated streptidine moiety, which exists as streptidine-6-phosphate. kegg.jpgenome.jp

The N-methyl-L-glucosamine moiety is a modified amino sugar that is also derived from D-glucose. kegg.jpnih.govdrugfuture.com While the complete pathway is not fully elucidated, key steps and intermediates have been identified. kegg.jpgenome.jp The synthesis involves a series of enzymatic reactions that modify the glucose backbone, including amination, methylation, and epimerization to achieve the final L-configuration of the sugar.

Streptose, the branched-chain 6-deoxyhexose component, is synthesized from D-glucose via a pathway involving a nucleotide-activated intermediate, dTDP-glucose. kegg.jpgenome.jp Isotope labeling studies have demonstrated that the formation of this unusual branched sugar involves a complex carbon-carbon rearrangement within the glucose molecule. researchgate.net The pathway leads to the formation of dTDP-L-dihydrostreptose, the activated sugar donor used in the final assembly of the streptomycin molecule. chempedia.infonih.gov

Enzyme-Catalyzed Reactions and Assembly

The final stage of streptomycin biosynthesis involves the precise, enzyme-catalyzed assembly of the three independently synthesized moieties. This assembly line process is orchestrated by specific enzymes encoded within the str gene cluster.

First Glycosylation: The initial assembly step involves the transfer of the dihydrostreptose (B1196812) moiety from its activated carrier, dTDP-L-dihydrostreptose, to the streptidine-6-phosphate acceptor molecule. This reaction is catalyzed by the enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase. nih.govnih.gov The product of this reaction is O-alpha-L-dihydrostreptose-(1→4)-streptidine 6-phosphate. nih.gov

Second Glycosylation: Next, the N-methyl-L-glucosamine moiety is attached to the dihydrostreptosyl-streptidine-6-phosphate intermediate, forming dihydrostreptomycin-6-phosphate. nih.gov

Final Modifications: The penultimate molecule, streptomycin-6-phosphate, is formed through the oxidation of the dihydrostreptose moiety. The final step to create the biologically active antibiotic is the removal of the phosphate group from the C-6 position of the streptidine ring. This dephosphorylation is carried out by the enzyme streptomycin-6-phosphatase. nih.gov

| Enzyme | Gene (putative) | Function in Biosynthesis |

| L-glutamine:scyllo-inosose aminotransferase | stsC | Catalyzes the first transamination step in the streptidine pathway. genome.jp |

| L-arginine:inosamine-phosphate amidinotransferase | strB1 | Transfers a guanidino group from arginine to the streptidine precursor. genome.jpasm.org |

| dTDP-dihydrostreptose synthase | strD/strE | Involved in the synthesis of the dTDP-L-dihydrostreptose precursor. nih.gov |

| Dihydrostreptosyltransferase | strM | Transfers the dihydrostreptose moiety to streptidine-6-phosphate. nih.govnih.gov |

| Streptomycin-6-phosphatase | strK | Removes the final phosphate group to yield active streptomycin. genome.jpnih.gov |

| Streptomycin 6-phosphotransferase | APH(6) / strA | A resistance enzyme that inactivates streptomycin by phosphorylation. asm.orgnih.gov |

Genetic Basis of Streptomycin Production

The production of streptomycin is governed by a cluster of genes, collectively known as the str gene cluster. This cluster contains the biosynthetic genes encoding the enzymes directly involved in the antibiotic's synthesis, as well as regulatory genes that control their expression.

The str Gene Cluster Organization

The genes responsible for streptomycin biosynthesis are organized into a single cluster in the genome of Streptomyces griseus nih.govbaidu.com. This str gene cluster is approximately 32.6 kilobases in length and contains around 27 genes thepharmajournal.com. The organization of these genes into a cluster allows for their coordinated regulation, ensuring the efficient production of the antibiotic. The genes for the synthesis of the different streptomycin subunits are found in mixed operons rather than in subpathway-specific ones, which likely points to the necessity for a highly coordinated expression of the entire cluster thepharmajournal.com. Interestingly, while homologous gene clusters exist in other streptomycin-producing species like Streptomyces glaucescens, the gene order can differ thepharmajournal.com.

Identification and Functional Analysis of Biosynthesis Genes (e.g., strD, strE, strK, strB1, strF, strN, strS)

Within the str gene cluster, numerous genes have been identified and their putative functions have been assigned through nucleotide sequence analysis and functional studies.

| Gene | Putative Function |

| strD | Believed to code for a hexose nucleotidylating enzyme, which would be involved in the activation of one of the sugar moieties derived from glucose-6-phosphate researchgate.net. |

| strE | The specific function of strE in streptomycin biosynthesis is not yet fully elucidated, though homologs have been found in gene clusters for other secondary metabolites nih.gov. |

| strK | The product of the strK gene shows strong resemblance to alkaline phosphatase and is demonstrated to be an enzyme that specifically cleaves the phosphate group from streptomycin-6-phosphate nih.gov. |

| strB1 | This gene codes for an aminocyclitol amidinotransferase, an enzyme involved in the biosynthesis of the streptidine moiety researchgate.netnih.gov. |

| strF | The strF gene product is likely involved in the formation of N-methyl-L-glucosamine nih.gov. It has been identified as an isomerase in the synthesis of this precursor researchgate.net. |

| strN | While identified as a biosynthesis gene within the cluster, the precise enzymatic function of strN is still under investigation nih.gov. |

| strS | The strS gene is reported to be an additional regulatory element within the streptomycin biosynthesis pathway nih.gov. |

Regulatory Genes and Proteins (e.g., strR)

The expression of the streptomycin biosynthetic genes is tightly controlled by regulatory proteins. The most well-characterized of these is StrR , a DNA-binding protein that acts as a pathway-specific transcriptional activator oup.com. The strR gene is located within the str/sts gene cluster oup.com. The StrR protein activates the transcription of other str genes by binding to specific sites in their promoter regions oup.com. Evidence strongly supports a model where the StrR protein activates the expression of streptomycin biosynthetic genes by interacting with multiple binding sites within the gene cluster oup.com. The expression of strR itself is induced by a small signaling molecule called A-factor, making StrR a key link in the A-factor-dependent regulatory cascade that triggers streptomycin biosynthesis in Streptomyces griseus nih.govoup.com.

Regulation of Biosynthetic Pathway

The biosynthesis of streptomycin in Streptomyces griseus is a complex process governed by a sophisticated regulatory network. This network ensures that the production of this potent antibiotic is tightly controlled and occurs at the appropriate time in the bacterial life cycle, often coinciding with morphological differentiation and in response to specific environmental cues. The regulation operates at multiple hierarchical levels, involving pathway-specific regulators, global regulators, and small diffusible signaling molecules.

Transcriptional and Post-Transcriptional Mechanisms

The regulation of the streptomycin biosynthetic gene cluster is managed by a cascade of transcriptional controls, supplemented by post-transcriptional mechanisms that fine-tune gene expression.

At the heart of the pathway-specific regulation is the strR gene, located within the streptomycin biosynthetic gene cluster. StrR is a transcriptional activator belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. researchgate.net It directly controls the expression of the other biosynthetic genes within the cluster. The expression of strR itself is a major control point, governed by a complex interplay of higher-level regulators.

A key signaling molecule in S. griseus is A-factor, a γ-butyrolactone (GBL) that functions as a bacterial hormone. oup.com The production of A-factor is necessary for streptomycin biosynthesis. oup.com When A-factor reaches a critical concentration, it binds to its receptor protein, ArpA. This binding releases ArpA from the promoter of adpA, allowing for its transcription. AdpA, in turn, is a crucial transcriptional activator that directly binds to the promoter of strR, switching on the entire streptomycin biosynthetic pathway.

The global regulator AtrA, a TetR-family transcriptional regulator, also plays a vital role. researchgate.netnih.gov In S. griseus, AtrA binds directly to the promoter of strR, activating its transcription. researchgate.netnih.gov The activity of AtrA provides a link between antibiotic production and the nutritional state of the cell, as its own expression is influenced by systems that sense nutrient availability, such as the PhoRP two-component system which responds to phosphate levels. researchgate.netnih.gov

Post-transcriptional regulation adds another layer of control. In Streptomyces, mechanisms such as mRNA processing and translational control can rapidly adjust the levels of biosynthetic enzymes in response to changing cellular conditions. nih.gov For instance, the presence of unique tRNAs for rare codons, like that for the TTA leucine codon recognized by BldA, can influence the translation of regulatory and biosynthetic proteins, linking antibiotic production to developmental stages. nih.gov Integrative multi-omics analyses in S. griseus have revealed potential regulatory elements at the translation level that contribute to differential gene expression during the metabolic shift from primary to secondary metabolism. nih.gov

Table 1: Key Transcriptional Regulators of Streptomycin Biosynthesis

| Regulator | Type | Function | Target |

|---|---|---|---|

| StrR | Cluster-Situated Regulator (SARP family) | Directly activates transcription of streptomycin biosynthetic genes. | Promoters within the str gene cluster |

| A-factor | γ-butyrolactone (GBL) signaling molecule | Initiates the regulatory cascade leading to streptomycin production upon reaching a threshold concentration. oup.com | ArpA (receptor protein) |

| AdpA | Transcriptional Activator | Activates strR transcription. | strR promoter |

| AtrA | Global Regulator (TetR family) | Activates strR transcription, linking production to nutritional status. researchgate.netnih.gov | strR promoter |

Environmental Influences on Production (e.g., Nutrient Availability, Stress Conditions)

The production of streptomycin is profoundly influenced by the surrounding environment. Streptomyces species have evolved to produce secondary metabolites like antibiotics in response to specific nutritional cues and stress factors, often as a strategy for competition or survival. oup.comasm.org

Nutrient Availability: The composition of the culture medium is a critical determinant of antibiotic yield. researchgate.netnih.gov

Carbon: The type and concentration of the carbon source are crucial. While glucose is a readily usable carbon source for growth, high concentrations can repress streptomycin biosynthesis. More complex carbohydrates, such as starch, are often found to be more suitable for optimal production. researchgate.netresearchgate.net

Nitrogen: The choice of nitrogen source also significantly impacts production. Organic nitrogen sources like peptone have been shown to support high yields of antibiotics. researchgate.netresearchgate.net

Phosphate: Phosphate concentration is a well-known regulatory signal for secondary metabolism in Streptomyces. Phosphate limitation is often a trigger for antibiotic production, a response mediated by regulatory systems like PhoRP. nih.govresearchgate.net

Physical Conditions: Fermentation parameters must be carefully controlled to maximize streptomycin production.

pH: Most Streptomyces species favor a neutral to slightly alkaline pH for optimal antibiotic synthesis, typically around pH 7.0 to 8.0. researchgate.netnih.gov

Temperature: As mesophilic organisms, Streptomyces generally have an optimal temperature for antibiotic production between 28°C and 30°C. researchgate.netresearchgate.net Deviations from this range can negatively affect growth and biosynthetic enzyme activity. researchgate.net

Aeration: The biosynthesis of streptomycin is an aerobic process, and adequate dissolved oxygen is necessary. However, the optimal level of aeration can vary, and sometimes lower dissolved oxygen concentrations can lead to higher yields compared to high concentrations. researchgate.net

Stress Conditions: The production of antibiotics is often a response to environmental stress.

Biotic Stress: The presence of competing microorganisms can trigger or enhance antibiotic production in Streptomyces. asm.org This response, however, is complex; while some competitors induce production, others can cause a reduction. asm.org

Abiotic Stress: Factors such as osmotic stress or exposure to sublethal concentrations of certain chemicals can also influence secondary metabolism. For instance, salt concentration can affect antibiotic production due to its effect on osmotic pressure. nih.gov Some Streptomyces species produce metabolites that help plants alleviate abiotic stresses like drought and salinity, indicating a link between the bacterium's stress response and its secondary metabolism. nih.gov The presence of sterols in the environment has also been shown to influence the biosynthesis of antibiotics and other secondary metabolites in some streptomycetes. nih.gov

Table 2: General Environmental Factors Influencing Streptomycin Production

| Factor | Condition | Effect on Production |

|---|---|---|

| Carbon Source | Starch preferred over high glucose | Avoids catabolite repression, supports sustained production. researchgate.netresearchgate.net |

| Nitrogen Source | Peptone, certain amino acids | Provides necessary precursors and supports robust biosynthesis. researchgate.netresearchgate.net |

| Phosphate | Limitation | Triggers the onset of secondary metabolism. researchgate.net |

| pH | Neutral to slightly alkaline (7.0-8.0) | Optimizes enzyme function and cell stability. researchgate.netnih.gov |

| Temperature | Mesophilic (e.g., 28-30°C) | Ensures optimal growth and enzyme activity. researchgate.net |

| Competition | Presence of other microbes | Can induce or suppress antibiotic production. asm.org |

Mechanisms of Streptomycin Resistance in Microorganisms

Target Site Modification

One of the most significant mechanisms of streptomycin (B1217042) resistance involves alterations at its binding site on the bacterial ribosome. This site is a complex interface formed by the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. asm.orgresearchgate.net Mutations in the genes encoding these components can reduce the binding affinity of streptomycin, rendering the antibiotic ineffective. patsnap.commdpi.com

Mutations in Ribosomal Protein S12 (rpsL gene)

The rpsL gene encodes the ribosomal protein S12, a key component of the 30S ribosomal subunit. mdpi.comnih.gov Point mutations within this gene are a frequent cause of high-level streptomycin resistance in various bacteria, including Mycobacterium tuberculosis and Escherichia coli. asm.orgtuberktoraks.org These mutations typically occur in two specific regions of the S12 protein that are crucial for the formation of the streptomycin-binding pocket. researchgate.net

A predominant mutation conferring streptomycin resistance involves a single amino acid substitution at codon 43 of the rpsL gene. tuberktoraks.orgpsu.edu The most common substitution is the change from lysine (B10760008) to arginine (K43R). psu.eduoup.com Other substitutions at this position, such as lysine to asparagine (K43N) or lysine to threonine (K43T), have also been identified in streptomycin-resistant strains of bacteria like Erwinia carotovora. nih.govmicrobiologyresearch.orgresearchgate.net In a study on Erwinia amylovora, a spontaneous streptomycin-resistant strain was found to have a lysine-to-asparagine substitution (K43N) at codon 43 in the rpsL gene. mdpi.com Similarly, in Bacillus subtilis, mutations changing Lys-56 (equivalent to Lys-43 in E. coli) to asparagine, arginine, threonine, or glutamine have been linked to streptomycin resistance. nih.gov Another significant site for mutations is codon 88, where substitutions from lysine to arginine (K88R) or glutamine (K88Q) also lead to high levels of resistance. tuberktoraks.orgpsu.eduoup.com

Table 1: Common Amino Acid Substitutions in Ribosomal Protein S12 (rpsL gene) Conferring Streptomycin Resistance

| Original Amino Acid | Codon Position | Substituted Amino Acid(s) |

|---|---|---|

| Lysine (K) | 43 | Arginine (R), Asparagine (N), Threonine (T) |

| Lysine (K) | 88 | Arginine (R), Glutamine (Q) |

This table summarizes common amino acid substitutions in the S12 ribosomal protein that lead to streptomycin resistance, as identified in various bacterial species. tuberktoraks.orgpsu.eduoup.comnih.govmicrobiologyresearch.orgresearchgate.net

Mutations in the rpsL gene, particularly those leading to amino acid substitutions at key positions like codon 43, directly impact the binding of streptomycin to the ribosome. mdpi.com These alterations in the S12 protein structure are thought to perturb the higher-order structure of the 16S rRNA, which is also crucial for streptomycin binding. researchgate.netplos.org This structural change reduces the affinity of the antibiotic for its target, thereby preventing its inhibitory action on protein synthesis. patsnap.commdpi.com The result is a high level of resistance to streptomycin. psu.eduoup.com

Modification of 16S rRNA by Methyltransferases

A more subtle form of target site modification involves the enzymatic modification of the 16S rRNA by methyltransferases. patsnap.com These enzymes add a methyl group to specific nucleotides within the streptomycin-binding site, which can lead to low-level resistance. asm.orgnih.gov The gidB gene (also known as rsmG) encodes a conserved 7-methylguanosine (B147621) (m7G) methyltransferase that is specific for the 16S rRNA. asm.orgasm.org

Mutations in the gidB gene can lead to a loss of this methylation, resulting in low-level streptomycin resistance. asm.orgasm.orgasm.org This mechanism has been observed in Mycobacterium tuberculosis and Streptomyces coelicolor. asm.orgasm.org The absence of the methyl group is thought to subtly alter the conformation of the ribosome, thereby affecting streptomycin binding. asm.org It has been suggested that mutations in gidB can act synergistically with other resistance mechanisms, such as efflux pumps, to confer a higher level of resistance. asm.org Furthermore, acquired 16S rRNA methyltransferases, encoded by genes like armA and rmt, can methylate specific nucleotides (G1405 or A1408) in the A-site of the 16S rRNA, leading to high-level resistance to a broad range of aminoglycosides, though their effect on streptomycin can vary. mdpi.comasm.orgresearchgate.net

Enzymatic Inactivation of Streptomycin

Besides altering the antibiotic's target, bacteria can achieve resistance by directly inactivating the streptomycin molecule through enzymatic modification. patsnap.comrcsb.org This is a prevalent mechanism, often mediated by aminoglycoside-modifying enzymes (AMEs). patsnap.comnih.gov These enzymes chemically alter the structure of streptomycin, preventing it from binding to its ribosomal target. patsnap.comresearchgate.net

There are three main families of AMEs that can inactivate streptomycin:

Aminoglycoside phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups on the streptomycin molecule. The addition of a negatively charged phosphate (B84403) group is thought to reduce the antibiotic's ability to bind to the ribosome. The strA gene often encodes for an APH. rcsb.orgnih.gov

Aminoglycoside adenylyltransferases (ANTs): Also known as nucleotidyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on streptomycin. This modification also hinders the antibiotic's interaction with the ribosome. The strB gene frequently encodes for an ANT. patsnap.comnih.govcsic.es

Aminoglycoside acetyltransferases (AACs): While less common for streptomycin, these enzymes acetylate amino groups on the antibiotic. nih.gov

The genes encoding these enzymes, such as the strA-strB gene pair, are often located on mobile genetic elements like plasmids and transposons, which facilitates their spread among bacterial populations. mdpi.comcsic.esppjonline.org The inactivation reaction typically requires ATP and magnesium ions (Mg++). karger.com

Aminoglycoside-Modifying Enzymes

The most widespread mechanism of resistance to streptomycin is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). rcsb.orgresearchgate.net These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze the transfer of chemical groups to the streptomycin molecule. researchgate.netmdpi.com This modification hinders the antibiotic's ability to bind to its ribosomal target. rcsb.org There are three main classes of AMEs that confer resistance to streptomycin: adenylyltransferases, phosphotransferases, and acetyltransferases. researchgate.net

Aminoglycoside adenylyltransferases (ANTs), also known as nucleotidyltransferases, are a significant family of AMEs. mdpi.comnih.gov They catalyze the adenylation of streptomycin, a process that involves the transfer of an adenosine (B11128) monophosphate (AMP) group from ATP to a hydroxyl group on the antibiotic. mdpi.com The ant(3'') gene family is particularly important in conferring resistance to streptomycin. oup.com

The aadA genes are among the most common variants, encoding for aminoglycoside (3'')(9) adenylyltransferases. mdpi.comnih.gov These enzymes, such as AadA from Salmonella enterica, can adenylate streptomycin at the 3''-hydroxyl group. rcsb.orgnih.gov This modification prevents the drug from effectively binding to the ribosome. mdpi.com The aadA genes are frequently found as gene cassettes within integrons, which facilitates their dissemination among different bacterial species. mdpi.com For instance, the aadA gene has been identified in various Gram-negative bacteria and Staphylococcus aureus, conferring resistance to both streptomycin and spectinomycin. nih.gov

| Gene Family | Enzyme Type | Example Genes | Mechanism of Action |

| Adenylyltransferases | Aminoglycoside (3'')(9) adenylyltransferase | aadA, ant(3'') | O-adenylation of streptomycin at the 3'' position, preventing ribosomal binding. mdpi.comnih.gov |

Aminoglycoside phosphotransferases (APHs) constitute another major class of AMEs that inactivate streptomycin by phosphorylation. rcsb.org These enzymes transfer a phosphate group from ATP to a hydroxyl group on the streptomycin molecule. asm.org This modification introduces a negative charge, which reduces the antibiotic's affinity for the negatively charged ribosomal RNA. rcsb.org

A well-characterized example is the strA-strB gene pair, which is widely distributed among Gram-negative bacteria. oup.comppjonline.org The strA gene encodes an aminoglycoside-3''-phosphotransferase [APH(3'')], while the strB gene encodes an aminoglycoside-6-phosphotransferase [APH(6)-Id]. asm.orgnih.gov The APH(3'') enzyme phosphorylates the 3''-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin, and the APH(6) enzyme phosphorylates the 6-hydroxyl group of the streptidine (B14820) ring. asm.org The combined action of both enzymes results in a high level of streptomycin resistance. nih.gov The aph(3'')-Ib gene, often found on plasmids like RSF1010, is another important phosphotransferase conferring streptomycin resistance. nih.gov

| Gene Family | Enzyme Type | Example Genes | Mechanism of Action |

| Phosphotransferases | Aminoglycoside-3''-phosphotransferase | aph(3''), strA | Phosphorylation of the 3''-hydroxyl group of streptomycin. asm.org |

| Aminoglycoside-6-phosphotransferase | aph(6)-1d, strB | Phosphorylation of the 6-hydroxyl group of streptomycin. asm.orgnih.gov |

Aminoglycoside acetyltransferases (AACs) are a third class of AMEs that can contribute to streptomycin resistance, although they are more commonly associated with resistance to other aminoglycosides. researchgate.net AACs catalyze the acetylation of an amino group on the antibiotic molecule. mdpi.com While some AAC enzymes have been identified in various bacteria, their role in streptomycin resistance is generally considered less significant compared to adenylyltransferases and phosphotransferases. frontiersin.orgasm.org

Chemical Modification of Streptomycin Molecule

The primary mechanism of enzymatic resistance to streptomycin involves the chemical modification of the antibiotic molecule itself. rcsb.org As detailed in the preceding sections, adenylyltransferases and phosphotransferases are the key players in this process. oup.com

Adenylyltransferases, encoded by genes like aadA, attach an AMP moiety to the 3''-hydroxyl group of the streptose (B1236354) ring of streptomycin. mdpi.comnih.gov This structural alteration sterically hinders the binding of the modified streptomycin to its target site on the 16S rRNA within the bacterial ribosome. mdpi.com

Phosphotransferases, encoded by genes such as strA and strB, add a phosphate group to either the 3''-hydroxyl or the 6-hydroxyl group of the streptomycin molecule. asm.org The introduction of this bulky, negatively charged phosphate group disrupts the electrostatic interactions necessary for the antibiotic to bind to the ribosome, thereby rendering it inactive. rcsb.org

These chemical modifications, summarized in the table below, are highly effective strategies employed by resistant bacteria to neutralize the antibacterial action of streptomycin.

| Modifying Enzyme Class | Chemical Group Transferred | Site of Modification on Streptomycin | Consequence of Modification |

| Adenylyltransferases | Adenosine Monophosphate (AMP) | 3''-hydroxyl group | Prevents binding to the ribosome. mdpi.comnih.gov |

| Phosphotransferases | Phosphate | 3''-hydroxyl or 6-hydroxyl group | Reduces binding affinity to the ribosome. rcsb.orgasm.org |

Active Transport Inhibition

For streptomycin to exert its antibacterial effect, it must first enter the bacterial cell. Evidence suggests that streptomycin enters bacterial cells, such as Pseudomonas aeruginosa, through an active transport process. karger.comnih.gov Consequently, another mechanism of resistance involves the inhibition of this active transport system. nih.gov

Bacteria can develop resistance by reducing the uptake and/or accumulation of streptomycin. asm.org This can be achieved through mutations that affect the components of the transport system responsible for aminoglycoside entry. For example, mutants of Escherichia coli with defects in aerobic energy generation and membrane energization show decreased transport of streptomycin and, consequently, increased resistance. asm.org The addition of general transport inhibitors, like uranyl nitrate, has also been shown to significantly increase resistance to streptomycin by blocking its entry into the cell. karger.comnih.gov Furthermore, conditions that lead to a decrease in the cell's available energy, such as exhausted endogenous metabolism, result in reduced uptake of the antibiotic. nih.gov This highlights the energy-dependent nature of streptomycin transport and how its inhibition can lead to a resistant phenotype.

Emerging and Less Understood Resistance Mechanisms

While enzymatic modification and target site alteration are the most well-documented mechanisms of streptomycin resistance, other, less common or newly emerging mechanisms are also being identified.

One such mechanism involves mutations in the rpsL gene, which encodes the ribosomal protein S12. plos.orgplos.org These mutations can confer high-level resistance to streptomycin by altering the structure of the S12 protein, thereby preventing the antibiotic from binding to the ribosome. plos.orgmdpi.com For instance, a substitution at amino acid position 43 of the RpsL protein has been identified as a cause of high-level streptomycin resistance in Yersinia pestis and Mycobacterium tuberculosis. plos.orgplos.org

Mutations in the 16S rRNA gene (rrs) can also lead to streptomycin resistance by altering the conformation of the streptomycin binding site on the ribosome. apsnet.org Additionally, mutations in the gidB gene, which encodes a 7-methylguanosine methyltransferase specific for 16S rRNA, have been linked to low-level streptomycin resistance. frontiersin.org

Genetic Elements and Dissemination of Resistance

The spread of streptomycin resistance is a multifaceted process involving stable genetic mutations and the dynamic movement of genes between bacteria.

Chromosomal Mutations

Chromosomally encoded resistance to streptomycin most often arises from spontaneous point mutations in genes that code for components of the bacterial ribosome, the direct target of the antibiotic. nih.govnih.gov These mutations prevent streptomycin from binding effectively, thereby allowing protein synthesis to continue even in the presence of the drug. mdpi.com

The two primary genes implicated in this form of resistance are:

rpsL : This gene encodes the ribosomal protein S12. mcmaster.canih.gov Mutations in rpsL, particularly at codons 43 and 88, are frequently responsible for high-level streptomycin resistance. tuberktoraks.orgapsnet.orgoup.com For instance, a substitution of lysine at position 43 is a common alteration observed in resistant strains of Mycobacterium tuberculosis and Erwinia amylovora. mdpi.comnih.govapsnet.org These changes in the S12 protein affect the higher-order structure of the 16S rRNA, disrupting the streptomycin binding site. mcmaster.caplos.org

rrs : This gene encodes the 16S ribosomal RNA (rRNA), a key structural and functional component of the 30S ribosomal subunit. nih.govoup.com Mutations within the rrs gene, especially in the 530 loop and 912 region, can also confer streptomycin resistance, typically at an intermediate level. oup.complos.orgbrieflands.com These mutations are thought to interfere with the conformational changes induced by streptomycin binding, rather than directly blocking the binding itself. mcmaster.ca

While effective, resistance acquired through chromosomal mutation is generally passed on vertically to daughter cells and is rarely spread to other bacteria. nih.gov

Table 1: Key Chromosomal Mutations Conferring Streptomycin Resistance

| Gene | Encoded Product | Common Mutation Sites | Consequence |

| rpsL | Ribosomal Protein S12 | Codons 43 and 88 tuberktoraks.orgoup.com | Alters the structure of the S12 protein, which in turn perturbs the 16S rRNA structure, preventing effective streptomycin binding. mcmaster.caplos.org |

| rrs | 16S Ribosomal RNA | 530 loop and 912 region oup.combrieflands.com | Decreases the affinity of the ribosome for streptomycin. plos.org |

Mobile Genetic Elements (e.g., Plasmids, Transposons like Tn5393, Integrons)

Unlike chromosomal mutations, the most significant driver for the widespread dissemination of streptomycin resistance is the acquisition of resistance genes carried on mobile genetic elements (MGEs). oup.comasm.org These elements, including plasmids, transposons, and integrons, can move between different bacteria, including across species barriers. nih.govoup.com

Plasmids : These are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. nih.govlibretexts.org Conjugative plasmids can facilitate their own transfer between bacterial cells. nih.gov In many cases, streptomycin resistance genes are located on plasmids, which can also harbor genes for resistance to other antibiotics, leading to multidrug resistance. nih.govoup.com For example, the strA-strB genes are often found on broad-host-range plasmids. asm.org

Transposons (Tn5393) : Known as "jumping genes," transposons are segments of DNA that can move from one genomic location to another, such as from a plasmid to the chromosome or vice versa. libretexts.orgnih.gov Transposon Tn5393 is a well-characterized mobile element that carries the strA-strB gene pair, which encodes phosphotransferase enzymes that inactivate streptomycin. apsnet.orgapsnet.orgactahort.org This transposon has been identified in a wide range of Gram-negative bacteria from agricultural and clinical environments and is a key factor in the spread of streptomycin resistance in plant pathogens like Erwinia amylovora. apsnet.orgactahort.orgasm.org Variants of Tn5393, sometimes containing additional insertion sequences like IS1133, can show enhanced expression of the resistance genes. apsnet.orgasm.org

Integrons : These are genetic elements that can capture and express genes contained within mobile units called gene cassettes. libretexts.orgfrontiersin.org They possess an enzyme, an integrase, that allows them to integrate gene cassettes, often carrying antibiotic resistance determinants. libretexts.org Class 1 integrons are frequently associated with antibiotic resistance and often carry the aadA gene cassette, which confers resistance to both streptomycin and spectinomycin. frontiersin.orgnih.gov These integrons are commonly found on plasmids and transposons, such as the Tn21-like transposons, further facilitating their dissemination. frontiersin.orgasm.org

Table 2: Key Mobile Genetic Elements in Streptomycin Resistance

| Element | Key Resistance Genes | Description |

| Plasmids | strA-strB, aadA asm.orgnih.gov | Extrachromosomal DNA that can replicate independently and often transfer between bacteria, carrying multiple resistance genes. nih.gov |

| Transposon Tn5393 | strA-strB actahort.org | A "jumping gene" that carries the strA-strB gene pair, enabling its movement between plasmids and chromosomes. libretexts.orgapsnet.org |

| Integrons (Class 1) | aadA cassettes frontiersin.org | Genetic platforms that capture and express resistance gene cassettes. frontiersin.org Often found within transposons on plasmids. asm.org |

Role of Non-Target Bacteria in Resistance Gene Acquisition

The dissemination of streptomycin resistance is not limited to pathogenic bacteria. Environmental and commensal bacteria, which are not the primary targets of antibiotic use, play a crucial role as reservoirs of resistance genes. frontiersin.orgencyclopedie-environnement.org These non-target bacteria exist in diverse environments such as soil, water, and on plant surfaces. encyclopedie-environnement.orgresearchgate.net

When antibiotics are introduced into these environments, for example through agricultural spraying or waste runoff, they create a selective pressure that favors the survival of resistant microorganisms. oup.com These environmental bacteria can acquire resistance genes on mobile elements. researchgate.net Subsequently, they can transfer these resistance determinants via HGT to pathogenic bacteria that inhabit the same niche. apsnet.orgfrontiersin.org For instance, the orchard epiphyte Pantoea agglomerans is thought to have been the original source of the resistance plasmid pEa34, which was later transferred to the fire blight pathogen Erwinia amylovora. apsnet.org This highlights the environment as a critical hotspot for the evolution and spread of antibiotic resistance, where non-target bacteria maintain a diverse pool of resistance genes that can be mobilized into clinically or agriculturally important pathogens. frontiersin.orgppjonline.orgfrontiersin.org

Structural Biology and Biophysical Interactions of Streptomycin

High-Resolution Structural Elucidation

X-ray Crystallography Studies of Ribosome-Streptomycin Complexes

X-ray crystallography has been a pivotal technique in revealing the molecular details of how streptomycin (B1217042) interacts with the small ribosomal subunit (30S). By crystallizing the 30S subunit from Thermus thermophilus in complex with streptomycin, researchers have obtained high-resolution "snapshots" of the binding pocket. bnl.gov These studies have demonstrated that streptomycin binds to a single site on the 30S subunit, inducing a distinct conformational change in the decoding center. nih.gov

The binding of streptomycin distorts the local structure of the 16S rRNA, particularly affecting the conformation of universally conserved nucleotides A1492 and A1493, which are directly involved in monitoring the geometry of codon-anticodon pairing. nih.govnih.gov This distortion leads to a stabilization of near-cognate tRNA binding and a destabilization of cognate tRNA binding, providing a structural basis for the misreading of the genetic code induced by the antibiotic. nih.govnih.gov Specifically, streptomycin binding narrows the distance between two helices that constitute the decoding site, an orientation critical for accurate tRNA selection. bnl.gov The streptomycin binding site itself is a complex structure composed of 16S rRNA helices 1, 18, 27, and 44, as well as ribosomal protein S12. nih.gov

| Technique | Organism | Key Findings | Resolution |

| X-ray Crystallography | Thermus thermophilus | Revealed distortion of the 30S subunit decoding site, affecting A1492 and A1493. Stabilizes near-cognate tRNA binding. | 3.00-3.45 Å |

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Streptomycin Complexes

Recent advances in cryo-electron microscopy (cryo-EM) have provided even higher-resolution structures of ribosome-streptomycin complexes, complementing and extending the findings from X-ray crystallography. hypothes.is Cryo-EM studies on human mitochondrial ribosomes have revealed the structural basis for streptomycin's off-target effects. biorxiv.orgelifesciences.org A significant finding from these high-resolution cryo-EM maps is the observation that the streptose (B1236354) moiety of the ribosome-bound streptomycin is likely in a hydrated gem-diol form, rather than the previously modeled aldehyde form. hypothes.isbiorxiv.orgelifesciences.org This observation is supported by the density map showing the group within hydrogen bonding distance of four phosphate (B84403) groups of the rRNA. elifesciences.org

Cryo-EM has enabled the visualization of not only the drug itself but also the surrounding solvent molecules and metal ions that mediate interactions. hypothes.isnih.gov For instance, a 2.23 Å resolution structure of the human mitochondrial small subunit shoulder bound to streptomycin detailed the precise binding mode, including coordinated water molecules. biorxiv.org These studies represent a significant improvement over earlier X-ray structures and provide a more accurate picture of the drug-target interaction. hypothes.isbiorxiv.orgelifesciences.org The ability of cryo-EM to capture different conformational states of the ribosome in a near-physiological environment is a key advantage for studying the dynamic process of antibiotic binding and action. nih.gov

| Technique | Complex | Key Findings | Resolution |

| Cryo-EM | Human mitoribosome-streptomycin | Revealed hydrated gem-diol form of streptose. Visualized coordinated water and magnesium molecules. | 2.23 - 2.4 Å |

| Cryo-EM | Bacterial ribosome-streptomycin | Provided high-resolution views of interactions with solvent networks. | 1.6 - 2.2 Å |

Comparative Structural Analysis with Ribosomal Mutations Conferring Resistance

The study of ribosomal mutations that confer resistance to streptomycin provides invaluable insights into the drug's mechanism of action. Mutations in both the 16S rRNA and ribosomal protein S12 are known to cause streptomycin resistance. plos.orgnih.gov

X-ray crystal structures of 30S subunits from streptomycin-resistant mutants of Thermus thermophilus have shown how base substitutions in the 16S rRNA can lead to resistance. nih.gov These mutations, often located in the central pseudoknot of the 16S rRNA, can introduce novel hydrogen-bonding or base-stacking interactions that either disrupt the streptomycin binding site or compensate for the drug-induced conformational changes. nih.gov For example, mutations in the highly conserved 530 loop region of the 16S rRNA can confer resistance by altering a functional pseudoknot structure. nih.govresearchgate.netasm.org A 524G→C mutation, for instance, severely disrupts a critical Watson-Crick interaction, leading to high-level resistance. nih.govasm.org

Mutations in the rpsL gene, which encodes ribosomal protein S12, are also a frequent cause of streptomycin resistance. mdpi.com These mutations can be categorized into two classes based on their location relative to the streptomycin binding site. asm.org Some, like those at positions K42 or K87, directly interfere with streptomycin binding. asm.org Structural analysis shows that a K42R substitution, for example, disrupts the hydrogen bonds between the lysine (B10760008) residue and streptomycin. plos.org Other mutations act more indirectly, allowing streptomycin to bind but altering the conformational dynamics of the ribosome to counteract the drug's effects. asm.org These comparative structural studies highlight the delicate balance of interactions required for streptomycin's activity and the various ways in which the ribosome can evolve to circumvent its effects. nih.gov

Streptomycin Binding Site Characterization

Specific Nucleotides and Residues in 16S rRNA

The binding pocket for streptomycin on the 30S ribosomal subunit is primarily formed by specific nucleotides within the 16S rRNA. nih.govresearchgate.net The drug makes extensive contacts with the phosphodiester backbone of several helices, including h18, h27, and h44. nih.govbiorxiv.org

Key nucleotide interactions include:

530 loop: This highly conserved region is crucial for ribosome function and is a hotspot for resistance mutations. nih.gov A pseudoknot formed by residues 524-526 and 505-507 is particularly important. nih.gov

912-915 region: Mutations at positions C912, A914, and A915 have been shown to confer resistance. nih.gov

A1408: This nucleotide in the A-site is a crucial interaction point for many aminoglycosides. While not the primary binding site for streptomycin, its modification can confer resistance. researchgate.net

A1492 and A1493: As mentioned previously, streptomycin binding distorts the conformation of these two universally conserved adenines, which are critical for decoding accuracy. nih.govnih.gov

m7G527: The methylation of G527 in helix 18 by the RsmG methyltransferase influences streptomycin's action. A lack of this modification can lead to low-level resistance. nih.govmsu.ru

The interaction of streptomycin with the phosphate backbone of the 16S rRNA, particularly with the phosphates of C898, G899, A1166, and A1167, is significant, especially concerning the hydrated gem-diol form of the drug. elifesciences.org

Role of Ribosomal Protein S12 in the Binding Site

Ribosomal protein S12 is a critical component of the streptomycin binding site and plays a central role in modulating the drug's effects. bnl.govresearchgate.net It is situated near the decoding center and its interaction with the 16S rRNA is essential for maintaining the correct conformation of the A-site. nih.gov

Key aspects of S12's role include:

Direct Contact: Specific amino acid residues of S12, such as lysine 42 (K42) and lysine 87 (K87), form direct hydrogen bonds with the bound streptomycin molecule. plos.orgasm.org Mutations at these positions, for example K42R or K43N, can disrupt these interactions and confer high-level resistance. plos.orgmdpi.com

Structural Organization: S12 helps to stabilize the structure of the decoding site, including the pseudoknot in the 530 loop of the 16S rRNA. nih.govnih.gov

Conformational Switching: S12 is involved in the conformational changes of the 30S subunit that are part of the tRNA selection process. Streptomycin is thought to interfere with this process by locking the ribosome in a conformation that is error-prone. asm.org Mutations in S12 can counteract this effect, leading to a hyperaccurate phenotype that can manifest as streptomycin resistance or even dependence. plos.orgnih.govnih.gov

Analysis of Conformational Distortions in the Ribosome upon Binding

The binding of streptomycin to the 30S ribosomal subunit induces significant and unique conformational changes in the decoding center. These distortions are central to its mechanism of action, which involves the misreading of the genetic code.

Disengagement of Helices (e.g., Helix 44 and 45)

Streptomycin binding leads to a notable alteration in the spatial relationship between key helical elements of the 16S rRNA. Specifically, it causes a lateral shift of helix 44 (h44) towards ribosomal protein S12 and helix 18. nih.gov This movement, which can be up to 3.5 Å, distorts h44 rather than causing a major movement of helix 18. nih.gov

A critical consequence of this h44 distortion is the destabilization of the interaction between h44 and the neighboring helix 45 (h45). nih.govasm.org The tetraloop of h45, which in some ribosomal states is "engaged" with h44, adopts a "disengaged" conformation upon streptomycin binding. mdpi.compnas.org In this disengaged state, the h45 tetraloop moves away from h44, with nucleotide G1517 shifting by approximately 5 Å. mdpi.com This disruption of the h44-h45 contact is a hallmark of streptomycin's interaction with the ribosome and is observed even when a near-cognate anticodon stem-loop (ASL) and mRNA are bound. nih.gov This is in contrast to other aminoglycosides like paromomycin, which can promote the formation of contacts between h44 and h45. nih.gov The failure of this interaction to form in the presence of streptomycin is a direct result of the drug-induced distortion of h44. nih.gov

Pre-organization of Decoding Site Conformation

The binding of streptomycin pre-organizes the decoding site into a unique conformation that has not been observed with other antibiotics. nih.gov This pre-organized state is characterized by the lateral shift of h44, but importantly, it does not involve the flipping out of the crucial decoding bases, A1492 and A1493, from within h44. nih.govpnas.org This is a key distinction from the action of other aminoglycosides that promote misreading by stabilizing a "closed" conformation where A1492 and A1493 are flipped out to interact with the codon-anticodon helix. nih.gov

Instead of promoting this closed state, streptomycin's pre-organization of the decoding site has a dual effect: it destabilizes the binding of cognate tRNA anticodon stem-loops (ASLs) while simultaneously stabilizing the binding of near-cognate ASLs. nih.gov This provides a structural basis for streptomycin-induced misreading of the genetic code. The distortion of h44 by streptomycin appears to reduce the efficiency of recognizing cognate tRNAs, while the subsequent reversal of this distortion upon the binding of a near-cognate ASL leads to an improved, albeit incorrect, recognition of near-cognate tRNAs. nih.gov This mechanism highlights how streptomycin exploits the inherent conformational dynamics of the decoding site to interfere with the fidelity of translation. nih.gov

Interactions with Human Mitochondrial Ribosomes (Mitoribosomes)

While streptomycin primarily targets bacterial ribosomes, it can also bind to human mitochondrial ribosomes (mitoribosomes), which are evolutionarily related to their bacterial counterparts. nih.govelifesciences.org This off-target binding is associated with clinical side effects, such as ototoxicity. nih.govelifesciences.org Understanding the structural basis of this interaction is crucial for the development of less toxic aminoglycoside derivatives.

Structural Insights into Streptomycin-Mitoribosome Binding

High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into how streptomycin binds to the small subunit of the human mitoribosome. nih.govdiva-portal.org The binding site involves interactions with the mitoribosomal protein uS12m and the phosphate backbones of helices h18 and h44 of the 12S rRNA. biorxiv.orgnih.govresearchgate.net

These studies have revealed that streptomycin binding can add to the rigidification of the mitoribosome structure. nih.govelifesciences.org This is particularly relevant in individuals with certain mitochondrial DNA mutations that already introduce a degree of local rigidity in the ribosome, potentially predisposing them to streptomycin-induced ototoxicity. nih.govelifesciences.orgnih.gov The binding of streptomycin directly to nucleotides such as A1555 and C1556 (human mitoribosome numbering) via hydrogen bonds can further stiffen the structure, impairing the ribosome's ability to translate messenger RNA into protein. nih.govelifesciences.org The detailed structural data, obtained at resolutions as high as 2.23 Å, reveal specific water molecules and metal ions that are involved in coordinating the streptomycin molecule within its binding pocket. biorxiv.org

Role of Hydration of the Streptose Sugar Moiety in Binding

A key finding from high-resolution structural analysis is the state of the streptose sugar moiety of streptomycin when bound to the mitoribosome. nih.govbiorxiv.org The aldehyde group on the streptose sugar is hydrated to form a geminal diol (a carbon atom with two hydroxyl groups) before it binds to the ribosome. nih.govelifesciences.orgbiorxiv.org

This hydration is critical for the interaction, as it enables the formation of multiple hydrogen bonds between streptomycin and the phosphate backbone of the ribosomal RNA. nih.govelifesciences.org Specifically, the density corresponding to the aldehyde group is positioned within hydrogen-bonding distance of four phosphate groups of the 12S rRNA (at positions C898, G899, A1166, and A1167). biorxiv.orgnih.gov An aldehyde group itself would not have a hydrogen atom to donate for such bonding. biorxiv.orgnih.gov Therefore, the ribosome-bound form of streptomycin is in the hydrated gem-diol state. biorxiv.orgnih.gov This observation is consistent with NMR studies of unbound streptomycin in aqueous solutions. biorxiv.orgnih.gov Interestingly, the streptose moiety appears to be the most flexible part of the bound streptomycin molecule, as indicated by atomic B-factor analysis. biorxiv.orgnih.govresearchgate.net

Compound and Molecule Table

| Name | Type |

| Streptomycin(3+) | Aminoglycoside Antibiotic |

| Paromomycin | Aminoglycoside Antibiotic |

| Kanamycin (B1662678) | Aminoglycoside Antibiotic |

| Geneticin (G418) | Aminoglycoside Antibiotic |

| GE81112 | Translational Inhibitor |

| N-methyl-L-glucosamine | Component of Streptomycin |

| Streptidine (B14820) | Component of Streptomycin |

| Streptose | Component of Streptomycin |

| Geminal diol | Chemical Group |

| Magnesium (Mg2+) | Ion |

| Spermine | Polyamine |

| Nicotinamide adenine (B156593) dinucleotide (NAD) | Cofactor |

| Iron-sulfur clusters | Prosthetic Group |

| ATP | Nucleotide |

| GDP | Nucleotide |

| GTP | Nucleotide |

Degradation and Environmental Fate of Streptomycin

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of Streptomycin(3+) through chemical and physical processes, primarily hydrolysis and photodegradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Streptomycin(3+) is significantly dependent on the pH of the aqueous environment. While it is relatively stable under neutral conditions, it readily decomposes in acidic and alkaline environments. researchgate.netnih.gov This decomposition occurs through the hydrolysis of its ether bonds. researchgate.net

Acid hydrolysis of Streptomycin(3+) yields two primary degradation products: streptidine (B14820) and streptobiosamine (B1682495). lcms.czacs.org Streptobiosamine itself is formed from streptose (B1236354) and N-methyl-L-glucosamine. lcms.cz In contrast, alkaline hydrolysis of Streptomycin(3+) results in the formation of maltol. lcms.czslideshare.net The bacterial dissimilation of Streptomycin(3+) also involves the hydrolysis of the guanido groups of the streptidine moiety, producing urea (B33335) and streptamine. asm.org

The rate of hydrolysis is also influenced by temperature. Studies have shown that Streptomycin(3+) degradation is enhanced at higher temperatures. For instance, the half-life of Streptomycin(3+) decreased from 103.4 days at 15°C to 30.9 days at 40°C. nih.gov

Table 1: Hydrolytic Degradation of Streptomycin(3+)

| Condition | Degradation Products | Reference |

|---|---|---|

| Acidic | Streptidine, Streptobiosamine | lcms.czacs.org |

| Alkaline | Maltol | lcms.czslideshare.net |

| Bacterial Dissimilation | Urea, Streptamine | asm.org |

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Light exposure significantly accelerates the degradation of Streptomycin(3+). nih.gov The rate of degradation under light can be up to 2.6 times faster than in the dark. researchgate.netnih.gov

While Streptomycin(3+) itself does not absorb light at wavelengths greater than 290 nm, which is the range for direct photolysis by sunlight, its degradation can be influenced by other factors. nih.gov For example, UV radiation can induce the generation of reactive oxygen species (ROS) from other substances in the water, which then contribute to the breakdown of the antibiotic. consensus.app

The effectiveness of Streptomycin(3+) is moderately impacted by sunlight. nih.gov However, some studies have indicated that under certain conditions, such as exposure to UVB light for a period of five days, significant degradation was not observed. frontiersin.orgnih.gov The presence of certain substances can enhance photodegradation. For instance, the use of a TiO2 photocatalyst has been shown to be effective in degrading Streptomycin(3+). ijpsm.comsemanticscholar.orgscholarscentral.com

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of Streptomycin(3+) by living organisms, including microbes and aquatic plants.

Microorganisms in soil and water can play a role in the degradation of Streptomycin(3+). Some studies suggest that bacteria in water and soil can degrade Streptomycin(3+) within two to three weeks, with major degradation products being carbon dioxide, urea, and methylamine. usda.gov The bacterial dissimilation of Streptomycin(3+) can involve the hydrolysis of the guanido groups to produce urea and streptamine. asm.org

Aquatic plants, such as duckweed (Lemna aequinoctialis), have demonstrated a significant ability to remove Streptomycin(3+) from water. frontiersin.orgnih.govdntb.gov.ua In controlled experiments, duckweed setups showed a 72% to 82% reduction in Streptomycin(3+) content over 20 days, compared to a 40% to 55% reduction in the control group without duckweed. frontiersin.orgnih.gov This suggests that duckweed actively contributes to the degradation of the antibiotic. The removal efficiency is dependent on the initial concentration, with higher concentrations requiring more time for complete degradation. frontiersin.orgnih.gov

Exposure to Streptomycin(3+) elicits several physiological responses in duckweed, indicating a stress response and metabolic adaptation.

High concentrations of Streptomycin(3+) (≥1 mM) have been shown to reduce duckweed biomass by 21.5-41.5% and decrease the relative growth rate. frontiersin.orgresearchgate.netnih.govdntb.gov.ua A study found that a 10 mg/L concentration of Streptomycin(3+) reduced the yield and growth rate of duckweed by 45%. nih.govmdpi.com Furthermore, Streptomycin(3+) exposure leads to a decrease in total chlorophyll (B73375) content and an increase in carotenoids. frontiersin.orgresearchgate.netnih.govdntb.gov.ua

As a defense mechanism against the oxidative stress induced by Streptomycin(3+), duckweed increases the activity of antioxidative enzymes. frontiersin.orgnih.gov Specifically, the activities of catalase (CAT), ascorbate (B8700270) peroxidase (APX), and superoxide (B77818) dismutase (SOD) have been observed to increase in duckweed exposed to Streptomycin(3+). frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua For example, CAT activity was highest in response to a 10 mg/L concentration of Streptomycin(3+) on day 20 of an experiment. frontiersin.orgnih.gov

Table 2: Physiological Effects of Streptomycin(3+) on Duckweed (Lemna aequinoctialis)

| Parameter | Effect of Streptomycin(3+) Exposure | Reference |

|---|---|---|

| Biomass | Decrease (21.5-41.5% at ≥1 mM) | frontiersin.orgresearchgate.netnih.govdntb.gov.ua |

| Relative Growth Rate | Decrease | frontiersin.orgresearchgate.netnih.govdntb.gov.ua |

| Total Chlorophyll | Decrease | frontiersin.orgresearchgate.netnih.govdntb.gov.ua |

| Carotenoids | Increase | frontiersin.orgresearchgate.netnih.govdntb.gov.ua |

| Catalase (CAT) Activity | Increase | frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua |

| Ascorbate Peroxidase (APX) Activity | Increase | frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua |

| Superoxide Dismutase (SOD) Activity | Increase | frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua |

Degradation by Aquatic Plants (e.g., Duckweed)

Metabolization Phases and Removal Capacity

The metabolization of antibiotics like Streptomycin (B1217042) in aquatic environments, particularly in wastewater treatment plants (WWTPs), is a multi-phase process that influences their removal from water. Generally, drug metabolism is categorized into Phase I and Phase II transformations. Phase I involves reactions that introduce or expose functional groups, while Phase II involves the conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate (B86663), or amino acids to increase their water solubility and facilitate excretion. scielo.br However, some compounds that are poor substrates for metabolizing enzymes may not be effectively metabolized. scielo.br

In the context of environmental removal, particularly in systems like wastewater treatment, adsorption and biodegradation are the primary pathways for eliminating antibiotics. mdpi.com The conventional activated sludge (CAS) process is a common biological treatment method, but its effectiveness in removing various antibiotics can be inconsistent, with removal rates for different antibiotics from the aqueous phase varying significantly. mdpi.com Microorganisms within the activated sludge are crucial for the biodegradation of these compounds. mdpi.com

Factors Influencing Degradation Kinetics

The degradation of Streptomycin in the environment is not a static process but is influenced by a variety of physicochemical factors. The rate at which Streptomycin breaks down can be significantly altered by the surrounding conditions, including pH, temperature, light, and the presence of other substances in the water.

pH Dependence (Acidic, Neutral, Basic Environments)